An In-depth Technical Guide to Morpholin-4-yl(pyridin-4-yl)acetic acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to Morpholin-4-yl(pyridin-4-yl)acetic acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Morpholin-4-yl(pyridin-4-yl)acetic acid, a molecule of significant interest in medicinal chemistry due to the convergence of the pharmacologically privileged morpholine and pyridine scaffolds. While this specific constitutional isomer is not extensively documented in publicly available literature, this guide extrapolates from established chemical principles and data on analogous structures to propose a viable synthetic route, outline detailed characterization protocols, and discuss its potential biological significance. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this and related compounds.
Introduction: The Rationale for Morpholin-4-yl(pyridin-4-yl)acetic acid
The pursuit of novel chemical entities with improved efficacy and pharmacokinetic profiles is a cornerstone of modern drug discovery. The strategic combination of well-established pharmacophores is a proven approach to generating new molecular architectures with desirable biological activities. Morpholin-4-yl(pyridin-4-yl)acetic acid is a prime example of such a design, incorporating two key heterocyclic systems: morpholine and pyridine.
The morpholine moiety is a common feature in numerous approved drugs.[1][2] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor, thereby favorably modulating a compound's pharmacokinetic and pharmacodynamic properties.[3][4] The morpholine ring is considered a "privileged structure" in medicinal chemistry for its ability to interact with a wide range of biological targets.[1][2]
The pyridine ring, an isostere of benzene, is another fundamental building block in pharmaceuticals.[][6] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can be crucial for target engagement and for improving the physicochemical properties of a drug candidate.[7][8] The replacement of a phenyl group with a pyridine ring, known as a "phenyl-pyridyl switch," is a common strategy in medicinal chemistry to enhance potency, improve metabolic stability, and circumvent intellectual property limitations.[7][9]
This guide will provide a prospective analysis of Morpholin-4-yl(pyridin-4-yl)acetic acid, a compound that, to our knowledge, lacks a registered CAS number and extensive literature. A positional isomer, morpholin-4-yl(pyridin-3-yl)acetic acid, has been assigned the CAS number 933761-00-3, indicating the chemical feasibility of this class of compounds.
Proposed Synthesis of Morpholin-4-yl(pyridin-4-yl)acetic acid
A plausible and efficient synthesis of the title compound can be envisioned through the nucleophilic substitution of a suitable halo-substituted pyridin-4-yl acetic acid derivative with morpholine.
Caption: Proposed Synthetic Workflow for Morpholin-4-yl(pyridin-4-yl)acetic acid.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-(pyridin-4-yl)acetate
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To a solution of 2-(pyridin-4-yl)acetic acid (1 equivalent) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-(pyridin-4-yl)acetate.
Step 2: Synthesis of Ethyl 2-bromo-2-(pyridin-4-yl)acetate
-
Dissolve ethyl 2-(pyridin-4-yl)acetate (1 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator like benzoyl peroxide (catalytic amount).
-
Reflux the mixture and monitor by TLC.
-
Upon completion, cool the reaction, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude bromoester.
Step 3: Synthesis of Ethyl 2-morpholino-2-(pyridin-4-yl)acetate
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To a solution of ethyl 2-bromo-2-(pyridin-4-yl)acetate (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add morpholine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Synthesis of 2-morpholino-2-(pyridin-4-yl)acetic acid
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Dissolve the purified ethyl 2-morpholino-2-(pyridin-4-yl)acetate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of a base like sodium hydroxide (2-3 equivalents) and stir at room temperature or with gentle heating.
-
Monitor the hydrolysis of the ester by TLC.
-
Once complete, remove the ethanol under reduced pressure.
-
Acidify the aqueous solution carefully with dilute hydrochloric acid to a pH of approximately 6-7 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, Morpholin-4-yl(pyridin-4-yl)acetic acid.
Physicochemical Properties and Proposed Analytical Characterization
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
| CAS Number | Not Assigned |
Nuclear Magnetic Resonance (NMR) Spectroscopy[11][12]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine and morpholine rings, as well as the methine proton of the acetic acid moiety. The pyridine protons will likely appear in the aromatic region (δ 7.0-8.5 ppm). The morpholine protons will exhibit characteristic multiplets in the upfield region (δ 2.5-4.0 ppm). The methine proton adjacent to the carboxyl group would likely be a singlet in the region of δ 4.0-5.0 ppm. The carboxylic acid proton will present as a broad singlet at a downfield chemical shift (δ > 10 ppm).
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¹³C NMR: The carbon NMR spectrum will corroborate the structure with signals for the pyridine ring carbons (δ 120-150 ppm), the morpholine ring carbons (δ 45-70 ppm), the methine carbon, and the carbonyl carbon of the carboxylic acid (δ > 170 ppm).[10]
Mass Spectrometry (MS)[14][15][16]
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High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
The fragmentation pattern in the mass spectrum would likely involve the loss of CO₂, cleavage of the morpholine ring, and fragmentation of the pyridine ring, providing further structural confirmation.
Infrared (IR) Spectroscopy[17][18][19][20][21]
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The IR spectrum will display characteristic absorption bands for the functional groups present. A very broad O-H stretching band for the carboxylic acid will be observed in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching absorption for the carboxylic acid will be present around 1710-1760 cm⁻¹.
-
C-O stretching bands for the carboxylic acid and the ether linkage in the morpholine ring will appear in the 1210-1320 cm⁻¹ region.
-
C-N stretching vibrations of the morpholine ring and C=C/C=N stretching of the pyridine ring will also be observable.
Potential Biological and Pharmacological Significance
The combination of the morpholine and pyridine rings suggests several potential avenues for biological activity.
Caption: Structure-Activity Relationship of the Core Molecule.
-
Anticancer Activity: Many morpholine-containing compounds exhibit anticancer properties by targeting various signaling pathways, such as the PI3K/Akt/mTOR pathway.[3] The pyridine moiety is also present in numerous anticancer agents.[6][11]
-
Anti-inflammatory and Analgesic Effects: Both morpholine and pyridine derivatives have been investigated for their anti-inflammatory and analgesic potential.[11]
-
Antimicrobial and Antiviral Properties: The pyridine ring is a key component of many antimicrobial and antiviral drugs.[][8] The morpholine scaffold can also contribute to such activities.[12]
-
Central Nervous System (CNS) Activity: The ability of the morpholine group to potentially improve blood-brain barrier permeability suggests that this compound could be explored for CNS-related targets.[13][14]
-
Bioisosterism and Drug Design: The pyridin-4-yl group can be considered a bioisostere of a para-substituted phenyl ring. This substitution can lead to improved pharmacokinetic properties, such as reduced metabolic oxidation that is often associated with phenyl rings.[7][9][15][16]
Conclusion
Morpholin-4-yl(pyridin-4-yl)acetic acid represents a promising, yet underexplored, chemical entity for drug discovery and development. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications based on the well-documented properties of its constituent morpholine and pyridine scaffolds. The proposed synthetic route is robust and relies on established chemical transformations. The outlined analytical protocols will be crucial for the unambiguous confirmation of the structure and purity of the synthesized compound. The potential for diverse biological activities makes this molecule an attractive target for further investigation by researchers in medicinal chemistry and pharmacology.
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